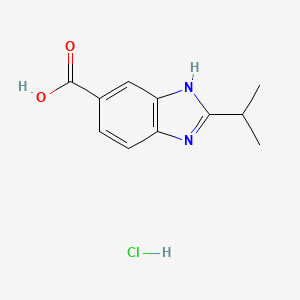

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Description

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzimidazole derivative characterized by an isopropyl substituent at position 2 and a carboxylic acid group at position 5 of the fused aromatic ring system. Its molecular formula is C₁₁H₁₃ClN₂O₂, and it exists as a hydrochloride salt to enhance stability and aqueous solubility . The compound’s InChIKey (CTKJAGJXHFWLPG-UHFFFAOYSA-N) facilitates database searches and structural verification . It is primarily used in pharmaceutical and biochemical research, particularly in drug discovery targeting enzymes or receptors where benzimidazole scaffolds are relevant .

Properties

IUPAC Name |

2-propan-2-yl-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10;/h3-6H,1-2H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKFGRAOQSVTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is formed by reacting o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst.

Isopropyl Group Introduction: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where isopropyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group is introduced by reacting the imidazole derivative with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents on the imidazole ring.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitutions that can lead to new derivatives with potentially novel properties.

Biology

- Antibacterial and Antifungal Properties : Studies have shown that 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride exhibits significant antibacterial and antifungal activities. This makes it a candidate for further research in developing antimicrobial agents.

- Antiviral Activity : Preliminary research suggests potential antiviral properties, which could be harnessed in therapeutic applications against viral infections.

Medicine

- Therapeutic Applications : Given its biological activities, this compound may have potential therapeutic applications in treating various diseases. Its mechanism likely involves interaction with specific biological targets such as enzymes or receptors.

Industry

- Drug Development : The compound is utilized in pharmaceutical research for developing new drugs. Its properties make it a valuable reagent in chemical synthesis processes.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited in publicly available literature, related research provides insights into its potential applications:

- Antimicrobial Studies : Research has demonstrated that derivatives of benzoimidazole compounds exhibit potent antimicrobial activity. These findings can be extrapolated to suggest similar efficacy for this compound.

- Synthesis of Novel Derivatives : Various studies have focused on synthesizing new derivatives based on benzoimidazole structures to enhance biological activity or modify pharmacokinetic properties.

- Biological Activity Assessments : Investigations into the biological activities of benzoimidazole derivatives have shown promising results in vitro, indicating that this compound may also possess similar beneficial effects.

Mechanism of Action

The mechanism by which 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural distinctions among benzimidazole derivatives arise from substituent type, position, and ring saturation:

| Compound Name | Molecular Formula | Substituent (Position) | Key Structural Features |

|---|---|---|---|

| 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid HCl | C₁₁H₁₃ClN₂O₂ | Isopropyl (C2), -COOH (C5) | Aromatic benzimidazole, bulky substituent |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl | C₉H₉ClN₂O₂ | Methyl (C2), -COOH (C5) | Smaller substituent, lower hydrophobicity |

| 2-Chloromethyl-1H-benzimidazole-5-carboxylic acid HCl | C₈H₆Cl₂N₂O₂ | Chloromethyl (C2), -COOH (C5) | Reactive chloromethyl group |

| 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid | C₈H₁₂N₂O₂ | None (C2), -COOH (C5) | Partially saturated ring |

Key Observations:

- Reactivity : The chloromethyl derivative () is more reactive due to its leaving group, making it a versatile intermediate in organic synthesis, unlike the inert isopropyl variant .

- Ring Saturation : The tetrahydro variant () has a partially saturated ring, reducing aromaticity and possibly altering binding affinity to biological targets .

Physicochemical Properties

Hydrochloride salts improve solubility in polar solvents. Comparative

Notes:

Biological Activity

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula CHNO·HCl. It belongs to the benzoimidazole family, which is recognized for its diverse biological activities and applications in various fields including medicinal chemistry, biology, and industrial processes. This compound has garnered attention due to its potential therapeutic properties, particularly its antibacterial, antifungal, and antiviral activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective antifungal |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that this compound binds to certain enzymes or receptors in microbial cells, disrupting their metabolic processes and leading to cell death. This mode of action is similar to other benzoimidazole derivatives, which often target nucleic acids or inhibit key metabolic pathways.

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as a lead compound for antibiotic development .

- Antifungal Evaluation : Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed that it inhibited fungal growth at concentrations ranging from 8 to 32 µg/mL, suggesting its applicability in treating fungal infections .

Cytotoxicity Studies

Recent studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting minimal effects on normal cells.

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves:

Cyclocondensation : React o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. For example, 3-formyl-1H-indole-2-carboxylic acid analogs are condensed with thiourea derivatives in refluxing acetic acid (3–5 h) to form benzimidazole cores .

Isopropyl Introduction : Alkylation or substitution reactions using 2-bromopropane or isopropyl halides. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to minimize side products.

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or acetone, followed by recrystallization.

Q. 1.2. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water).

- Characterization :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC). The isopropyl group typically shows a septet (δ 1.4–1.6 ppm) in -NMR.

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive mode for [M+H] ion.

Reference : Analytical protocols adapted from .

Advanced Research Questions

Q. 2.1. How do electronic effects of the isopropyl group influence the compound’s reactivity in catalytic applications?

Methodological Answer:

- Spectroscopic Analysis : Compare -NMR chemical shifts of the benzimidazole ring with/without the isopropyl group to assess electron-donating/withdrawing effects.

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps.

- Reactivity Tests : Study nucleophilic substitution rates with thiols or amines under varying pH conditions.

Data Insight : The isopropyl group may sterically hinder electrophilic attack at the C-2 position while stabilizing the protonated form of the imidazole ring.

Reference : Structural analog studies in .

Q. 2.2. What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and track hydrolysis products (e.g., free carboxylic acid) using LC-MS.

- Recommendations : Store as a hydrochloride salt at –20°C in amber vials to prevent photodegradation .

Q. Key Data :

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 3 | None detected | >180 |

| pH 9 | Carboxylic acid | 30 |

Q. 2.3. How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with COSY and NOESY. Use high-resolution MS to confirm molecular formulas.

- Impurity Profiling : Employ LC-MS/MS to identify trace side products (e.g., unreacted intermediates).

- Batch Comparison : Statistically analyze retention times and peak areas across 5–10 batches using ANOVA.

Case Study : Discrepancies in -NMR integrals resolved by identifying residual solvents (e.g., DMF) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.